molecular formula C15H14FNO2 B1621017 N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide CAS No. 710310-26-2

N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide

Cat. No.: B1621017
CAS No.: 710310-26-2
M. Wt: 259.27 g/mol
InChI Key: MISFKRAGIKTKFL-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide is an organic compound that features a benzamide core substituted with a 5-fluoro-2-methylphenyl group and a 4-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide typically involves the reaction of 5-fluoro-2-methylaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products

    Oxidation: Formation of N-(5-fluoro-2-methylphenyl)-4-hydroxybenzamide.

    Reduction: Formation of N-(5-fluoro-2-methylphenyl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are determined through experimental studies .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-fluoro-2-methylphenyl)-4-hydroxybenzamide
  • N-(5-fluoro-2-methylphenyl)-4-methylbenzamide
  • N-(5-fluoro-2-methylphenyl)-4-chlorobenzamide

Uniqueness

N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide is unique due to the presence of both a fluoro and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a pharmacological agent and its utility in various industrial applications .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10-3-6-12(16)9-14(10)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISFKRAGIKTKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366654
Record name N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710310-26-2
Record name N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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